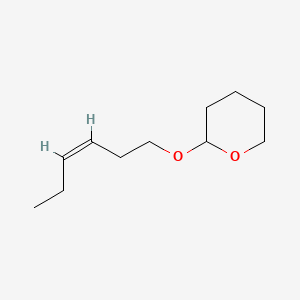
6-Nitrosopurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitrosopurine is a nitrogen-containing heterocyclic compound that belongs to the family of nitrosopurines. It is a derivative of purine, a fundamental structure in biochemistry, which consists of a fused pyrimidine and imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Nitrosopurine can be synthesized through several methods. One common approach involves the reaction of 6-chloropurine with hydroxylamine in boiling ethanol, yielding 6-hydroxyaminopurine, which can then be oxidized to form this compound . Another method includes the direct nitrosation of purine derivatives using nitrosyl chloride or other nitrosating agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the conversion of precursors to the desired nitrosopurine compound .
Chemical Reactions Analysis
Types of Reactions: 6-Nitrosopurine undergoes various chemical reactions, including:
Oxidation: Conversion of 6-hydroxyaminopurine to this compound using oxidizing agents like manganese dioxide.
Reduction: Reduction of this compound to 6-aminopurine using reducing agents such as sodium dithionite.
Substitution: Nucleophilic substitution reactions where the nitroso group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Manganese dioxide, hydrogen peroxide.
Reducing Agents: Sodium dithionite, palladium on carbon.
Nitrosating Agents: Nitrosyl chloride, sodium nitrite.
Major Products:
Oxidation: this compound.
Reduction: 6-Aminopurine.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitrosopurine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-nitrosopurine involves its interaction with nucleic acids and proteins. It can form covalent bonds with DNA and RNA, leading to modifications that affect gene expression and cellular function. The compound may also inhibit specific enzymes involved in nucleic acid metabolism, thereby exerting its cytotoxic effects .
Comparison with Similar Compounds
- 6-Hydroxyaminopurine
- 6-Aminopurine
- 6-Nitropurine
- Adenine 1-oxide
- Adenine 3-oxide
- Adenine 7-oxide
- 9-Hydroxyadenine
Comparison: 6-Nitrosopurine is unique among these compounds due to its nitroso functional group, which imparts distinct chemical reactivity and biological activity. Unlike 6-hydroxyaminopurine and 6-aminopurine, this compound can undergo nitrosation and denitrosation reactions, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
25732-26-7 |
|---|---|
Molecular Formula |
C5H3N5O |
Molecular Weight |
149.11 g/mol |
IUPAC Name |
6-nitroso-7H-purine |
InChI |
InChI=1S/C5H3N5O/c11-10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H,6,7,8,9) |
InChI Key |
MKAXTWZVXLPMCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate](/img/structure/B12651862.png)











